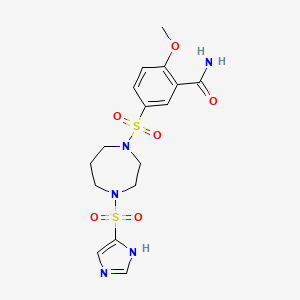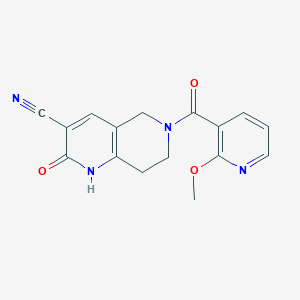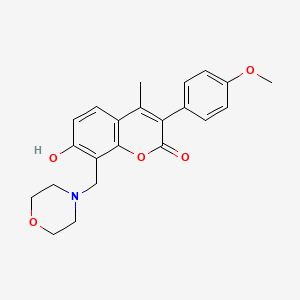
4-Methyl-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(trifluoromethyl)piperidine is a chemical compound used in the preparation of retinoid-related orphan receptor inhibitors . It is also a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 .
Synthesis Analysis
The synthesis of this compound involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .Molecular Structure Analysis
The molecular formula of this compound is C6H10F3N . The molecular weight is 189.61 .Chemical Reactions Analysis
This compound is used as a reactant for C,N-cross coupling reactions . It is also used in the synthesis of dopamine D3 receptor antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 118.4±35.0 °C at 760 mmHg, and a vapour pressure of 16.7±0.2 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Molecular Structures
- Azirine Strategy for Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates : A study describes the use of a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This process leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, which can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).
- Structural Analysis of Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors : This study examines the crystal structures of several trifluoromethyl-substituted compounds, including 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione. It highlights the intermolecular interactions and the distances between the farthest atoms in these structures (Li et al., 2005).
Chemical Properties and Reactions
- Stereoselective Rearrangement to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines : A method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, obtained from L-proline, is described. The reaction is characterized by regio- and diastereoselectivity (Rioton et al., 2015).
- Discovery of Antimycobacterial Spiro-piperidin-4-ones : This study involves the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition of azomethine ylides. These compounds were evaluated for activity against Mycobacterium tuberculosis, with some showing significant potency (Kumar et al., 2008).
Material Science and Engineering Applications
- Quantum Chemical and Molecular Dynamic Simulation Studies for Corrosion Inhibition : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron was conducted. This research provides insights into the electronic properties and molecular dynamics simulations of these compounds (Kaya et al., 2016).
Pharmaceutical and Biological Research
- Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : This research identifies the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. It explores the main metabolic pathways of flumatinib in humans after oral administration (Gong et al., 2010).
Safety and Hazards
Orientations Futures
The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. This substituent can also increase the lipophilicity of molecules . Therefore, the future directions of 4-Methyl-3-(trifluoromethyl)piperidine could involve further exploration of its potential applications in drug discovery and development.
Mécanisme D'action
Target of Action
It is known that trifluoromethyl groups attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes .
Mode of Action
It is suggested that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency toward enzyme inhibition .
Biochemical Pathways
It is known that trifluoromethyl groups can play a significant role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Some synthesized derivatives have displayed potent analgesic efficacy and an ultrashort to long duration of action .
Action Environment
It is known that the compound is considered hazardous and can cause skin irritation, serious eye damage, and specific target organ toxicity .
Propriétés
IUPAC Name |
4-methyl-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHFPJWHGHVQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)

![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)



![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)
![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)
